REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([CH2:9]Cl)[CH:4]=1.[CH3:11][O-:12].[Na+]>CO>[Cl:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([CH2:9][O:12][CH3:11])[CH:4]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
0.43 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=CC(=NC=C1)CCl
|
Name
|
sodium methoxide
|
Quantity
|
1.11 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 10 hours and at 70° C. for 7 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated
|
Type
|
WASH
|
Details
|
After washing with saturated aqueous sodium bicarbonate
|
Type
|
CUSTOM
|
Details
|
by drying
|
Type
|
CONCENTRATION
|
Details
|
concentrating
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC=C1)COC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.28 g | |
YIELD: CALCULATEDPERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |